molecular formula C11H18N2O3 B12979537 tert-Butyl 3-oxo-2,5-diazabicyclo[5.1.0]octane-5-carboxylate

tert-Butyl 3-oxo-2,5-diazabicyclo[5.1.0]octane-5-carboxylate

Cat. No.: B12979537
M. Wt: 226.27 g/mol
InChI Key: LPFBDMRBLTYUGF-UHFFFAOYSA-N
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Description

Tert-Butyl 3-oxo-2,5-diazabicyclo[510]octane-5-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 3-oxo-2,5-diazabicyclo[5.1.0]octane-5-carboxylate can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of intramolecular Diels-Alder reactions or cyclopropanation reactions can lead to the formation of the bicyclic structure . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Tert-Butyl 3-oxo-2,5-diazabicyclo[5.1.0]octane-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-Butyl 3-oxo-2,5-diazabicyclo[5.1.0]octane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,5-diazabicyclo[5.1.0]octane-5-carboxylate involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar compounds include:

Tert-Butyl 3-oxo-2,5-diazabicyclo[51

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-oxo-2,5-diazabicyclo[5.1.0]octane-5-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-8(7)12-9(14)6-13/h7-8H,4-6H2,1-3H3,(H,12,14)

InChI Key

LPFBDMRBLTYUGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2NC(=O)C1

Origin of Product

United States

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